2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an ethylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of Ethylthio Group: The ethylthio group is attached to the phenyl ring through a thiolation reaction using ethylthiol and a suitable catalyst.
Final Coupling: The final step involves coupling the thiazole derivative with the ethylthio-substituted phenyl derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group are critical for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone: Similar in structure but lacks the ethylthio group.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds share the thiazole ring but have different substituents.
Uniqueness
2-(4-(ethylthio)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is unique due to the presence of both the ethylthio and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-2-24-16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRTZHYXCLPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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